molecular formula C24H28N4O3 B2808714 N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 932529-83-4

N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No.: B2808714
CAS No.: 932529-83-4
M. Wt: 420.513
InChI Key: DUFGOBCFSMDEAZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique spirocyclic structure, which is often associated with enhanced biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the ethoxyphenyl group: This step involves the substitution of a phenyl group with an ethoxy group. Common reagents for this step include ethyl iodide and a strong base such as sodium hydride.

    Acetylation: The final step involves the introduction of the acetamide group through acetylation. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Materials Science: The spirocyclic structure of this compound makes it a candidate for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide can be compared with other similar compounds, such as:

    Spirocyclic Compounds: These compounds share the spirocyclic core structure, which is associated with enhanced stability and biological activity.

    Phenylacetamides: Compounds with a phenylacetamide group may have similar pharmacological properties and applications.

List of Similar Compounds

  • Spiro[4.5]decane derivatives
  • Phenylacetamide derivatives
  • Triazaspiro compounds

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-3-31-20-10-8-19(9-11-20)25-21(29)16-28-14-12-24(13-15-28)26-22(23(30)27-24)18-6-4-17(2)5-7-18/h4-11H,3,12-16H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFGOBCFSMDEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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